molecular formula C17H16FNO3 B1335083 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid CAS No. 332849-44-2

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid

Cat. No. B1335083
M. Wt: 301.31 g/mol
InChI Key: FWIQVBCMXHWGTN-UHFFFAOYSA-N
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Description

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid (BFS) is an organic compound with a wide range of applications in the scientific research field. It is a member of the succinamic acid family and is characterized by a benzyl group attached to a 4-fluoro-phenyl group. BFS is used in a variety of scientific research applications due to its versatile properties and its ability to be synthesized in a variety of ways.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Compounds similar to 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid have been synthesized, such as the synthesis of 5-aryl-2-oxazolepropionic acids and analogs, demonstrating the potential for creating a range of anti-inflammatory agents (Short & Long, 1969).

  • Analgesic Activity : Research on 2-amino-2-thiazolinium salts of substituted succinamic acids, closely related to 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid, indicates their potential as nonnarcotic analgesics with water-solubility and pronounced analgesic activity (Burdulene et al., 1995).

  • Molecular Properties and Bioactivity : An in-silico study focusing on molecular properties, bioactivity, and toxicity of 2-(Substituted benzylidene)succinic acids, which include compounds like 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid, provides insights into their potential for drug development with better pharmacokinetic and toxicological profiles (Kuchana et al., 2020).

  • Optical Modulation Applications : The study of phenyl boronic acid-grafted polymers, including compounds like N-(4-phenylboronic)succinamic acid, demonstrates their use in optical modulation and saccharide recognition, indicating potential applications in sensing technologies (Mu et al., 2012).

Biomedical Applications

  • Antitumor Activity : Research on substituted succinamides, closely related to 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid, reveals their potential as antitumor agents, particularly in bioassays such as the potato disk tumor induction assay (Hadizadeh et al., 2007).

  • Herbicide Selectivity and Activity : The study on fluorine-substituted compounds, including derivatives of succinamic acids, indicates their role in enhancing the activity and selectivity of herbicides, suggesting agricultural applications (Hamprecht et al., 2004).

  • NMR Spectroscopy Applications : Research involving the analysis of NMR spectra for compounds like N4-(4′-fluorophenyl)succinamic acid contributes to the field of analytical chemistry, providing insights into molecular structure and behavior (Risley et al., 2011).

  • Anti-Diabetic Potential : A study on a novel succinamic acid derivative demonstrated its potential as an anti-diabetic agent, suggesting similar possibilities for 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid (Khurana et al., 2018).

properties

IUPAC Name

2-benzyl-4-(4-fluoroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-14-6-8-15(9-7-14)19-16(20)11-13(17(21)22)10-12-4-2-1-3-5-12/h1-9,13H,10-11H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIQVBCMXHWGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389655
Record name 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641495
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid

CAS RN

332849-44-2
Record name α-[2-[(4-Fluorophenyl)amino]-2-oxoethyl]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332849-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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